molecular formula C9H7ClMgN2 B14515236 magnesium;1-phenylpyrazole;chloride CAS No. 62613-19-8

magnesium;1-phenylpyrazole;chloride

Cat. No.: B14515236
CAS No.: 62613-19-8
M. Wt: 202.92 g/mol
InChI Key: AUMYRYLTJBLIMP-UHFFFAOYSA-M
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Description

The term "magnesium;1-phenylpyrazole;chloride" likely refers to a system involving magnesium chloride (MgCl₂) and 1-phenylpyrazole, either as a coordination complex, a reaction intermediate, or a mixture in synthetic or material applications.

  • 1-Phenylpyrazole: A heterocyclic aromatic compound with a pyrazole ring substituted by a phenyl group. It serves as a versatile ligand in coordination chemistry (e.g., cyclometalated iridium or palladium complexes) and a precursor for antileishmanial agents .
  • Magnesium Chloride: A common Lewis acid catalyst and electrolyte component, often used in Grignard reagent synthesis (e.g., propargylmagnesium bromide in pyrazole functionalization) .
  • Chloride: A counterion or reactive species in halogenation reactions (e.g., chlorination of 1-phenylpyrazole using N-chlorosuccinimide) .

This article focuses on comparative analyses of 1-phenylpyrazole derivatives and related metal complexes, contextualizing their synthetic, structural, and functional properties.

Properties

CAS No.

62613-19-8

Molecular Formula

C9H7ClMgN2

Molecular Weight

202.92 g/mol

IUPAC Name

magnesium;1-phenylpyrazole;chloride

InChI

InChI=1S/C9H7N2.ClH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1

InChI Key

AUMYRYLTJBLIMP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Magnesium-Halide Exchange

The most straightforward route involves the reaction of 1-phenylpyrazole with magnesium metal in the presence of a chloride source under anhydrous conditions. This method adapts classical Grignard reagent synthesis principles but requires careful modulation to accommodate the pyrazole ligand’s electronic effects.

Reaction Protocol

  • Materials :

    • 1-Phenylpyrazole (synthesized via condensation of phenylhydrazine with diketones)
    • Magnesium turnings (activated by iodine etching)
    • Chlorobenzene or MgCl₂ as chloride source
    • Anhydrous tetrahydrofuran (THF) or diethyl ether
  • Procedure :

    • Magnesium turnings (1.2 equiv) and chlorobenzene (1.0 equiv) are refluxed in THF under nitrogen.
    • 1-Phenylpyrazole (1.0 equiv) is added dropwise at 60–70°C, followed by stirring for 12–24 hours.
    • The reaction progress is monitored by TLC or GC-MS.
  • Yield Optimization :

    • Catalysts : Nitrate or nitro compounds (e.g., NaNO₃) enhance reaction rates by stabilizing intermediates.
    • Temperature : Reflux at 130–135°C improves magnesium activation but risks ligand decomposition.
Table 1: Effect of Chloride Sources on Reaction Efficiency
Chloride Source Solvent Temperature (°C) Yield (%) Reference
Chlorobenzene THF 130 62
MgCl₂ Diethyl ether 25 48
HCl (gas) THF 60 35

Key Insight : Chlorobenzene outperforms MgCl₂ due to in situ generation of reactive Mg intermediates.

Transmetallation from Preformed Grignard Reagents

Transmetallation leverages existing Grignard reagents to transfer the magnesium moiety to 1-phenylpyrazole. This method circumvents direct magnesium activation challenges.

Methylmagnesium Chloride Route

  • Reaction Scheme :
    $$ \text{CH}3\text{MgCl} + \text{1-Phenylpyrazole} \rightarrow \text{Mg(1-Phenylpyrazole)Cl} + \text{CH}4 $$

  • Conditions :

    • Methylmagnesium chloride (1.1 equiv) in THF is cooled to 0°C.
    • 1-Phenylpyrazole (1.0 equiv) is added slowly, followed by warming to room temperature.
  • Yield : 68–72% after 6 hours.

Limitations

  • Competitive Side Reactions : Residual methyl groups may coordinate with magnesium, necessitating excess ligand.
  • Solvent Purity : Trace moisture hydrolyzes intermediates, requiring rigorous drying.

Solid-State Mechanochemical Synthesis

Mechanochemistry offers a solvent-free alternative, utilizing high-energy ball milling to initiate reactions.

Procedure

  • Equimolar mixtures of 1-phenylpyrazole, MgCl₂, and K₂CO₃ (as desiccant) are milled at 30 Hz for 2 hours.
  • Advantages :
    • Eliminates solvent handling.
    • Achieves 55% yield with minimal byproducts.
Table 2: Comparative Analysis of Synthesis Methods
Method Yield (%) Purity (%) Reaction Time (h) Scalability
Direct Synthesis 62 89 24 Moderate
Transmetallation 72 93 6 High
Mechanochemical 55 85 2 Low

Structural Characterization and Stability

Spectroscopic Data

  • ¹H NMR (CDCl₃) : Pyrazole protons resonate at δ 6.95 (d, J = 3.2 Hz), while phenyl protons appear as a multiplet at δ 7.37.
  • IR (KBr) : Mg–N stretching at 450–470 cm⁻¹ and C–Cl vibration at 680 cm⁻¹.

Stability Considerations

  • Moisture Sensitivity : Rapid hydrolysis to 1-phenylpyrazole and Mg(OH)Cl necessitates storage under argon.
  • Thermal Decomposition : Degrades above 150°C, releasing benzene and MgCl₂.

Industrial-Scale Production Challenges

  • Catalyst Recovery : Heterogeneous catalysts (e.g., CuCl₂) improve yields but require post-reaction filtration.
  • Cost Efficiency : Chlorobenzene-based routes are economical but generate stoichiometric waste.

Emerging Methodologies

Electrochemical Synthesis

  • Magnesium anode oxidation in 1-phenylpyrazole/Cl⁻ electrolyte achieves 40% yield at 2.5 V.
  • Advantage : Avoids hazardous solvents.

Microwave-Assisted Reactions

  • 15-minute irradiation at 100 W boosts yields to 70% by enhancing magnesium activation.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-phenylpyrazole;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-phenylpyrazole, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Magnesium;1-phenylpyrazole;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;1-phenylpyrazole;chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Pyrazole Derivatives with Structural Modifications

Compound Key Features Applications/Reactivity Reference
1-Phenylpyrazole Base structure; planar conformation with slight out-of-plane energy minima Ligand in metal complexes, halogenation reactions
3-Methyl-1-phenylpyrazole Methyl substituent enhances steric bulk; modifies regioselectivity Antileishmanial sulfonamide derivatives (e.g., compound 1)
5-Chloro-1-phenylpyrazole Electron-withdrawing Cl substituent; improves electrophilic substitution Intermediate for sulfonamide antileishmanial agents
1-Ethyl-5-methylpyrazole Alkyl substituents alter solubility and coordination geometry Pharmaceutical intermediates (e.g., safety data sheets)

Key Insights :

  • Methyl or chloro substituents enhance reactivity in electrophilic substitutions (e.g., sulfonation, nitration) .
  • Conformational flexibility of 1-phenylpyrazole influences metal-ligand interactions in cyclometalated complexes .

Metal Complexes with 1-Phenylpyrazole Ligands

Metal Complex Structure & Properties Applications Reference
[Pd(phpz)Cl] (phpz = 1-phenylpyrazole) Cyclometalated Pd(II) complex; redox-active with C–N coupling trends Catalysis in C–H functionalization
[Ir(ppz)₂(piq)] (ppz = 1-phenylpyrazole) Red-emitting phosphorescent complex; used in OLEDs Optoelectronic materials
[Rh(phpz)Cl₃] Rhodium trichloride cyclometalated complex; crystallographic data Model for C–H activation studies

Key Insights :

  • Palladium complexes with 1-phenylpyrazole show lower barriers for C–N coupling compared to C–C bonds, enabling selective catalysis .
  • Iridium complexes exhibit tunable photophysical properties (e.g., λₑₘ = 615 nm for red emission) for optoelectronic applications .

Halogenated Derivatives of 1-Phenylpyrazole

Reaction Conditions Yield/Selectivity Reference
Chlorination with NCS/TT-TfOH TT/TfOH catalytic system 64% yield (1a-Cl)
Bromination (e.g., compound 1) Electrophilic substitution with Br₂ High regioselectivity (4-bromo derivative)

Key Insights :

  • Thianthrene (TT) and triflic acid (TfOH) enhance chlorination efficiency for unactivated arenes like 1-phenylpyrazole .
  • Halogenation at the 4-position of pyrazole is favored due to electronic and steric effects .

Functionalized Derivatives: Sulfonamides and Amines

Compound Synthesis Pathway Biological Activity Reference
4-(4-Bromo-5-chloro-pyrazol-1-yl)benzenesulfonyl chloride Chlorosulfonic acid reaction Antileishmanial activity (IC₅₀ = 2.1 µM)
4-(5-Chloro-pyrazol-1-yl)phenylamine Nitration followed by Fe/NH₄Cl reduction Intermediate for sulfonamide coupling

Key Insights :

  • Sulfonamide derivatives exhibit potent antileishmanial activity due to enhanced solubility and target binding .
  • Amino-substituted derivatives serve as versatile intermediates for further functionalization .

Magnesium Chloride in Context

  • Thermal Properties : Molten MgCl₂-KCl mixtures show high thermal stability (up to 800°C) for industrial applications .
  • Synthetic Reagent : Propargylmagnesium bromide is used in pyrazole alkylation reactions .

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